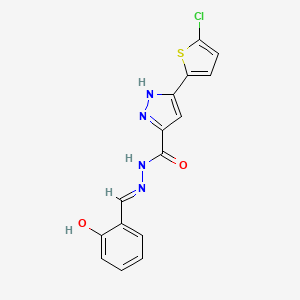![molecular formula C28H31N3O5S B11648041 ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11648041.png)
ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolopirimidina, un grupo dietilamino y un grupo metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tiazolopirimidina: Este paso implica la condensación de materiales de partida apropiados como 2-aminotiazol y acetoacetato de etilo en condiciones ácidas o básicas.
Introducción del grupo metoxifenilo: Este paso implica la reacción del intermedio con 2-metoxibenzaldehído en presencia de un catalizador adecuado.
Formación del grupo dietilamino: Este paso implica la reacción del intermedio con dietilamina en condiciones controladas.
Condensación final: El paso final implica la condensación del intermedio con 4-(dietilamino)-2-hidroxibenzaldehído para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr rendimientos y pureza más altos. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo, síntesis asistida por microondas y cribado de alto rendimiento de las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto puede reducirse usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución con nucleófilos o electrófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Principales productos formados
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados reducidos con átomos de hidrógeno adicionales.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales que reemplazan a los existentes.
Aplicaciones Científicas De Investigación
El etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Farmacología: El compuesto se investiga por sus propiedades farmacocinéticas y farmacodinámicas, incluida su absorción, distribución, metabolismo y excreción en sistemas biológicos.
Ciencia de los materiales: El compuesto se explora por su posible uso en el desarrollo de materiales avanzados, como semiconductores orgánicos y dispositivos fotovoltaicos.
Investigación biológica: El compuesto se utiliza como una herramienta en la investigación biológica para estudiar procesos celulares e interacciones moleculares.
Mecanismo De Acción
El mecanismo de acción del etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir la actividad de enzimas específicas involucradas en los procesos de la enfermedad.
Unión al receptor: El compuesto puede unirse a receptores específicos en la superficie de las células, modulando su actividad.
Transducción de señales: El compuesto puede interferir con las vías de señalización intracelular, afectando las respuestas celulares.
Comparación Con Compuestos Similares
El etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato se puede comparar con otros compuestos similares, como:
Derivados de tiazolopirimidina: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de bencilideno: Compuestos con grupos bencilideno similares pero diferentes estructuras centrales.
Derivados de metoxifenilo: Compuestos con grupos metoxifenilo similares pero diferentes estructuras centrales.
Singularidad
La singularidad del etilo (2E)-2-[4-(dietilamino)-2-hidroxibencilideno]-5-(2-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato radica en su combinación de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C28H31N3O5S |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H31N3O5S/c1-6-30(7-2)19-14-13-18(21(32)16-19)15-23-26(33)31-25(20-11-9-10-12-22(20)35-5)24(27(34)36-8-3)17(4)29-28(31)37-23/h9-16,25,32H,6-8H2,1-5H3/b23-15+ |
Clave InChI |
KZANSCFKXXSWQT-HZHRSRAPSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)



![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamide](/img/structure/B11647978.png)
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)

![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11648022.png)
![5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648027.png)
